REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:5]P(=O)(OCC)OCC)#[N:4].[CH3:14][C:15]1([CH3:24])[CH2:20][C:19]([CH3:22])([CH3:21])[CH2:18][C:17](=O)[CH2:16]1>C1COCC1>[CH3:14][C:15]1([CH3:24])[CH2:20][C:19]([CH3:22])([CH3:21])[CH2:18][C:17](=[CH:5][C:3]#[N:4])[CH2:16]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(C1)(C)C)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 72 h
|
Duration
|
72 h
|
Type
|
ADDITION
|
Details
|
It was poured into ice water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (350 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (light petroleum ether-ethyl acetate, 10:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CC(C1)(C)C)=CC#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |